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Compound Name:
2,6-Dimethoxypyridine-3-boronic

acid

Cat. No.: B1303265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,6-
dimethoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and

organic synthesis. This document details the synthetic pathway, experimental protocols, and

relevant data, offering a practical resource for laboratory work.

Introduction
2,6-Dimethoxypyridine-3-boronic acid is a versatile reagent widely employed in Suzuki-

Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility is particularly

notable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical

ingredients. The presence of the electron-donating methoxy groups on the pyridine ring

influences its reactivity and makes it a key component in the development of novel

therapeutics.

Synthetic Pathway Overview
The synthesis of 2,6-dimethoxypyridine-3-boronic acid is typically achieved through a multi-

step process commencing with a commercially available precursor. The general synthetic

strategy involves three key transformations:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1303265?utm_src=pdf-interest
https://www.benchchem.com/product/b1303265?utm_src=pdf-body
https://www.benchchem.com/product/b1303265?utm_src=pdf-body
https://www.benchchem.com/product/b1303265?utm_src=pdf-body
https://www.chemimpex.com/products/28781
https://www.benchchem.com/product/b1303265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Nucleophilic Aromatic Substitution to synthesize 2,6-dimethoxypyridine from 2,6-

dichloropyridine.

Step 2: Electrophilic Bromination to introduce a bromine atom at the 3-position of the

pyridine ring.

Step 3: Lithiation and Borylation to convert the aryl bromide into the desired boronic acid.

This pathway is illustrated in the workflow diagram below.
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Caption: Synthetic workflow for 2,6-dimethoxypyridine-3-boronic acid.

Experimental Protocols
Step 1: Synthesis of 2,6-Dimethoxypyridine
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This procedure outlines the synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine via a

nucleophilic aromatic substitution reaction.

Materials:

Reagent/Solvent
Molar Mass ( g/mol
)

Quantity Moles

2,6-Dichloropyridine 147.99 29.6 g 0.2

Sodium Hydroxide 40.00 16.0 g 0.4

Methanol 32.04 200 mL -

Dichloromethane 84.93 100 mL -

Water 18.02 100 mL -

Anhydrous Sodium

Sulfate
142.04 q.s. -

Procedure:

To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add

2,6-dichloropyridine (29.6 g, 0.2 mol), solid sodium hydroxide (16.0 g, 0.4 mol), and

methanol (200 mL).[2]

Heat the mixture to reflux with stirring and maintain the reflux for 8 hours.[2]

After the reaction is complete, cool the flask to room temperature and remove the majority of

the methanol using a rotary evaporator under reduced pressure.[2]

Dilute the residue with 100 mL of water.[2]

Extract the aqueous layer with dichloromethane (100 mL).[2]

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the

dichloromethane by rotary evaporation to yield crude 2,6-dimethoxypyridine.[2]
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Purify the crude product by vacuum distillation to obtain colorless and transparent liquid 2,6-

dimethoxypyridine.[2]

Expected Yield: 94%[2]

Step 2: Synthesis of 3-Bromo-2,6-dimethoxypyridine
This protocol describes the bromination of 2,6-dimethoxypyridine at the 3-position. This

procedure is adapted from a similar bromination of 2,6-dimethoxybenzoic acid.

Materials:

Reagent/Solvent
Molar Mass ( g/mol
)

Quantity (Example) Moles (Example)

2,6-Dimethoxypyridine 139.15 13.9 g 0.1

Dioxane 88.11 100 mL -

Bromine 159.81 16.0 g (5.1 mL) 0.1

Trichloromethane 119.38 20 mL -

Procedure:

In a reaction flask, dissolve 2,6-dimethoxypyridine (13.9 g, 0.1 mol) in dioxane (100 mL).

Prepare a solution of bromine (16.0 g, 0.1 mol) in trichloromethane (20 mL).

With stirring, add the bromine solution dropwise to the solution of 2,6-dimethoxypyridine.

Continue stirring for 2.0 hours after the addition is complete.[3]

After the reaction, remove the solvent under reduced pressure. The resulting solid is the

crude 3-bromo-2,6-dimethoxypyridine.

The crude product can be purified by recrystallization or column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6355892.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6355892.htm
https://patents.google.com/patent/CN104058956A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Synthesis of 2,6-Dimethoxypyridine-3-boronic
acid
This final step involves a lithium-halogen exchange followed by borylation to yield the target

compound. This is a general procedure for the synthesis of aryl boronic acids.

Materials:

Reagent/Solvent
Molar Mass ( g/mol
)

Quantity (Example) Moles (Example)

3-Bromo-2,6-

dimethoxypyridine
218.05 21.8 g 0.1

Anhydrous

Tetrahydrofuran (THF)
72.11 200 mL -

n-Butyllithium (n-BuLi) 64.06
44 mL (2.5 M in

hexanes)
0.11

Triisopropyl borate 188.08 20.7 g (25 mL) 0.11

Hydrochloric Acid

(aqueous)
36.46 q.s. (e.g., 1 M) -

Diethyl Ether 74.12 q.s. -

Procedure:

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromo-2,6-

dimethoxypyridine (21.8 g, 0.1 mol) in anhydrous THF (200 mL).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise,

maintaining the temperature below -70 °C.

Stir the mixture at -78 °C for 1 hour.
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Add triisopropyl borate (20.7 g, 0.11 mol) dropwise, again keeping the temperature below

-70 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of water.

Acidify the mixture to a pH of approximately 2 with aqueous hydrochloric acid.

Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude boronic acid.

The product can be purified by recrystallization.

Data Summary
The following table summarizes key physical and chemical properties of 2,6-
dimethoxypyridine-3-boronic acid.

Property Value Reference

Molecular Formula C₇H₁₀BNO₄ [4]

Molecular Weight 182.97 g/mol [4]

CAS Number 221006-70-8 [4]

Appearance
White to off-white powder or

crystals

Melting Point 100-117 °C

Purity ≥95%

Storage Temperature 2-8 °C

Core Applications in Drug Development
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2,6-Dimethoxypyridine-3-boronic acid is a pivotal building block in the synthesis of various

pharmaceutical compounds. Its primary application lies in the Suzuki-Miyaura cross-coupling

reaction, which is a powerful tool for constructing biaryl and heteroaryl-aryl structures

commonly found in drug candidates.
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Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

This reaction's tolerance of a wide range of functional groups makes it highly valuable in late-

stage functionalization during drug discovery and development.
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Safety and Handling
2,6-Dimethoxypyridine-3-boronic acid should be handled with care in a well-ventilated fume

hood. It is known to cause skin and serious eye irritation.[5] Appropriate personal protective

equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For

detailed safety information, refer to the Safety Data Sheet (SDS). Store the compound at 2-

8°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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